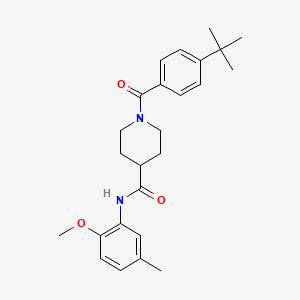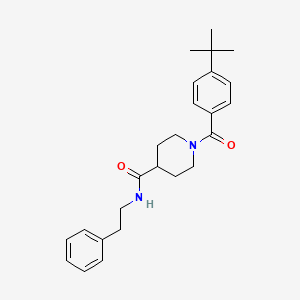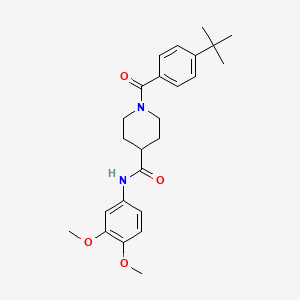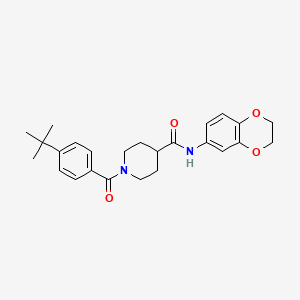
1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide, also known as TTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TTM is a derivative of the benzophenone family and has a unique structure that makes it a promising candidate for use in various fields of research.
Wirkmechanismus
The mechanism of action of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause damage to cellular components, leading to cell death. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has been shown to be highly effective in generating singlet oxygen, making it a promising candidate for use in PDT.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide can induce apoptosis in cancer cells, leading to their death. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is its ease of synthesis, making it a viable option for large-scale production. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is also highly stable, making it easy to store and transport. However, 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has limited solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide in scientific research. One area of interest is in the development of new photosensitizers for use in PDT. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has shown promising results in this area and further research could lead to the development of more effective photosensitizers. Another potential area of research is in the development of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide-based therapies for the treatment of inflammatory diseases.
Conclusion:
In conclusion, 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide, or 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide, is a chemical compound that has gained significant attention in the field of scientific research. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has a unique structure that makes it a promising candidate for use in various areas of research, including photodynamic therapy and the treatment of inflammatory diseases. Further research is needed to fully understand the potential of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide and to develop new applications for this promising compound.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has been extensively studied for its potential application in various areas of scientific research. One of the most promising applications of 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of photosensitizing agents to destroy cancer cells. 1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has been shown to be an effective photosensitizer in PDT, making it a potential candidate for the treatment of cancer.
Eigenschaften
IUPAC Name |
1-(4-tert-butylbenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-17-6-11-22(30-5)21(16-17)26-23(28)18-12-14-27(15-13-18)24(29)19-7-9-20(10-8-19)25(2,3)4/h6-11,16,18H,12-15H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIJKJAKDIUOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butyl-benzoyl)-piperidine-4-carboxylic acid (2-methoxy-5-methyl-phenyl)-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-fluoro-N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B3446488.png)
![N-cyclohexyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446491.png)

![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B3446500.png)
![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B3446510.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B3446524.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3446537.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B3446545.png)
![N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B3446549.png)
![N-cycloheptyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446550.png)
